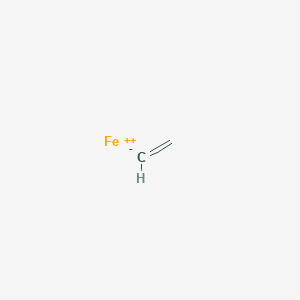
Ethene;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene;iron(2+) can be synthesized through the reaction of ethene with iron(2+) salts. One common method involves the reaction of ethene with iron(2+) chloride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the ethene ligand coordinating to the iron(2+) ion to form the desired complex.
Industrial Production Methods
Industrial production of ethene;iron(2+) often involves the use of high-purity ethene gas and iron(2+) salts. The reaction is carried out in large reactors, with careful control of temperature and pressure to ensure optimal yield and purity of the product. The resulting compound is then purified through various techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: The iron(2+) ion can be reduced to iron(0) using reducing agents.
Substitution: The ethene ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other alkenes or phosphines as substituting ligands.
Major Products Formed
Oxidation: The major product is typically an iron(3+) complex.
Reduction: The major product is often an iron(0) complex.
Substitution: The major products are new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Ethene;iron(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethene;iron(2+) involves the coordination of the ethene ligand to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the iron(2+) ion with other molecules or ions.
Comparación Con Compuestos Similares
Ethene;iron(2+) can be compared with other similar compounds, such as:
Zeise’s salt: A well-known ethene complex with platinum.
Bis(ethylene)nickel(0): A nickel complex with ethene ligands.
Cyclooctadieneiron(0): An iron complex with cyclooctadiene ligands.
These compounds share similar coordination chemistry but differ in their metal centers and specific reactivity
Propiedades
Número CAS |
138605-67-1 |
|---|---|
Fórmula molecular |
C2H3Fe+ |
Peso molecular |
82.89 g/mol |
Nombre IUPAC |
ethene;iron(2+) |
InChI |
InChI=1S/C2H3.Fe/c1-2;/h1H,2H2;/q-1;+2 |
Clave InChI |
PPTWPTCTEZHOEX-UHFFFAOYSA-N |
SMILES canónico |
C=[CH-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


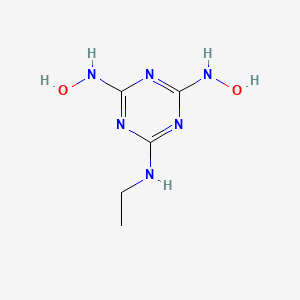
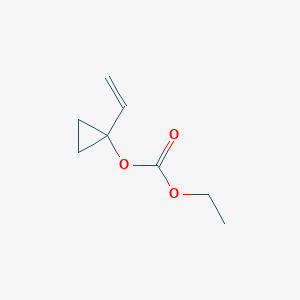
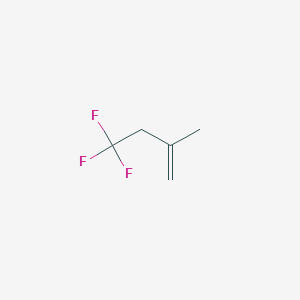
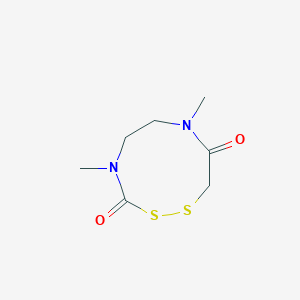

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
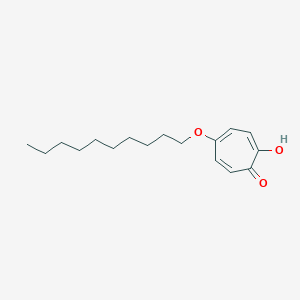

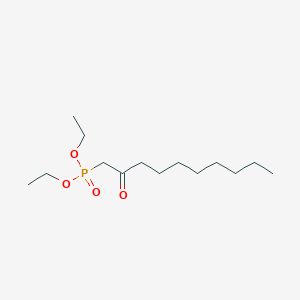
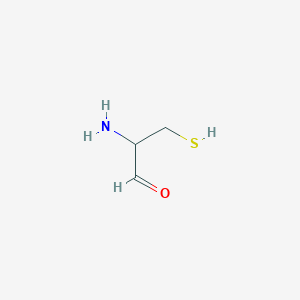
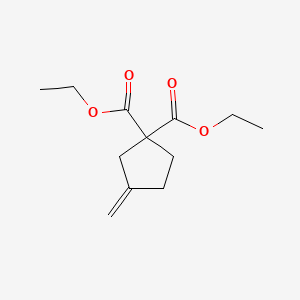
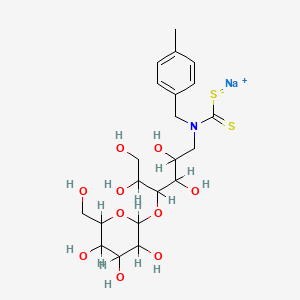
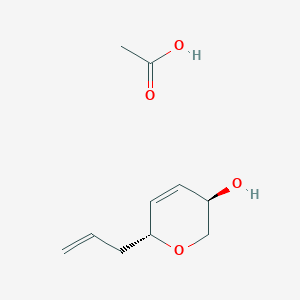
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
